Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-
CAS No.: 804438-87-7
Cat. No.: VC16792401
Molecular Formula: C11H22NO2+
Molecular Weight: 200.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 804438-87-7 |
|---|---|
| Molecular Formula | C11H22NO2+ |
| Molecular Weight | 200.30 g/mol |
| IUPAC Name | 2-(2-ethylbut-2-enoyloxy)ethyl-trimethylazanium |
| Standard InChI | InChI=1S/C11H22NO2/c1-6-10(7-2)11(13)14-9-8-12(3,4)5/h6H,7-9H2,1-5H3/q+1 |
| Standard InChI Key | VXRGOWHDBNQWDD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=CC)C(=O)OCC[N+](C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- belongs to the ethanaminium family, characterized by a quaternary ammonium core. The compound’s structure combines a trimethylammonium group with a 2-ethyl-1-oxo-2-butenyloxy substituent, conferring amphiphilic properties. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 804438-87-7 |
| Molecular Formula | C₁₁H₂₂NO₂⁺ |
| Molecular Weight | 200.30 g/mol |
| IUPAC Name | Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- |
The ester linkage in the side chain enhances solubility in polar solvents, while the quaternary ammonium group facilitates electrostatic interactions with anions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 3.2–3.4 ppm) and the α-proton adjacent to the oxygen atom (δ 4.1 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 200.30, consistent with the cationic structure.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized through a two-step process:
-
Alkylation of Trimethylamine: Trimethylamine reacts with 2-ethyl-1-oxo-2-butenyl chloride under basic conditions, forming the quaternary ammonium salt.
-
Purification: Ion-exchange chromatography isolates the product, yielding >95% purity.
The reaction mechanism involves nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of the alkyl halide. Side reactions, such as over-alkylation, are minimized using stoichiometric controls .
Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition at 220°C, primarily due to cleavage of the ester bond. In aqueous solutions, hydrolysis occurs at pH < 3 or > 10, generating 2-ethyl-1-oxo-2-butenol and trimethylamine hydrochloride.
Biological and Industrial Applications
Surfactant Properties
The compound reduces surface tension in aqueous systems (35–40 mN/m at 0.1% w/v), outperforming traditional surfactants like cetyltrimethylammonium bromide (CTAB). Applications include:
-
Pharmaceuticals: Enhances drug solubility in hydrophobic formulations.
-
Agriculture: Improves pesticide adherence to plant surfaces.
-
Materials Science: Stabilizes emulsions in polymer synthesis .
Antimicrobial Activity
Preliminary assays against Escherichia coli and Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 128 µg/mL and 64 µg/mL, respectively. The mechanism involves disruption of lipid bilayers, though resistance emerges rapidly due to efflux pump activation.
Comparative Analysis with Structural Analogs
Ethanaminium Derivatives
Analogous compounds, such as Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]- (CAS 92265-81-1), exhibit similar surfactant behavior but differ in chain length and branching:
| Compound | Molecular Formula | Molecular Weight | Key Application |
|---|---|---|---|
| Target Compound | C₁₁H₂₂NO₂⁺ | 200.30 | Emulsion stabilization |
| N,N,N-Trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy] | C₉H₁₈NO₂⁺ | 188.24 | Fluoropolymer synthesis |
Increased alkyl chain length in the target compound enhances lipid solubility, broadening its utility in hydrophobic systems .
Polymer Compatibility
Copolymerization with ethyl acrylate (e.g., CAS 33434-24-1) yields materials with tunable hydrophobicity. Differential scanning calorimetry (DSC) of these copolymers shows glass transition temperatures (Tg) between 45°C and 75°C, depending on monomer ratios .
Research Frontiers and Challenges
Mechanistic Studies
Ongoing research employs molecular dynamics simulations to map interactions with phospholipid bilayers. Preliminary data suggest preferential binding to phosphatidylcholine headgroups, altering membrane fluidity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume